![molecular formula C21H19N5O2 B2690540 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 685107-51-1](/img/structure/B2690540.png)
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Vue d'ensemble
Description
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups attached at the 6 and 7 positions, and two amino groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyridopyrimidine derivative . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
1.1. Core Scaffold Formation
The pyrido[2,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 6-aminopyrimidine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. For 6,7-bis(4-methoxyphenyl) substitution, the following steps are critical:
-
Michael Addition-Cyclization :
-
Microwave-Assisted Synthesis :
1.2. Functionalization at Positions 2 and 4
The 2,4-diamine groups are introduced via:
-
Reductive Amination : Reaction of 6-nitro intermediates (e.g., 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine) with aldehydes, followed by reduction using RANEY® Ni or Pd/C .
-
N-Methylation : Treatment with formaldehyde and sodium cyanoborohydride under reductive conditions .
Reaction Optimization and Conditions
3.2. Pharmacophore Development
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidines, including 6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine, exhibit promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression:
- Mechanism of Action : These compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, the compound has been shown to inhibit CDK4/6, similar to FDA-approved drugs like palbociclib .
- Case Studies : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines effectively reduced tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis .
Antimicrobial Properties
The compound also shows significant antimicrobial activity. Its structure allows it to intercalate into bacterial DNA, disrupting replication processes:
- Research Findings : In vitro studies have reported strong activity against various bacterial strains, indicating its potential as an antibiotic agent .
- Clinical Implications : The ability to combat resistant strains of bacteria positions this compound as a candidate for further development in the fight against infectious diseases.
Antiviral Activity
Pyrido[2,3-d]pyrimidines have been investigated for their antiviral properties:
- Mechanism : They inhibit viral replication by targeting specific viral enzymes and pathways.
- Potential Applications : Their effectiveness against RNA viruses has been documented, suggesting a role in developing antiviral therapies .
Pharmacological Insights
The pharmacokinetic and pharmacodynamic profiles of this compound indicate favorable absorption and distribution characteristics:
- Bioavailability : Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability.
- Safety Profile : Preliminary toxicity assessments indicate a manageable safety profile, making it suitable for further clinical evaluation.
Comparative Analysis with Other Compounds
Mécanisme D'action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell proliferation and survival. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, its lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Uniqueness
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Activité Biologique
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique structure characterized by a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups and two amino groups, which contribute to its biological activity.
The molecular formula of this compound is with a molar mass of 373.41 g/mol. Its synthesis typically involves multi-step reactions starting from available precursors, highlighting its complexity and the potential for diverse modifications to enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Notably, it interacts with various kinases and dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate necessary for nucleotide production, ultimately leading to the death of cancer cells .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings regarding its biological activity:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
NCI-H1975 | 13 | EGFR kinase inhibition | |
A549 | >50 | Antitumor activity | |
NCI-H460 | 0.440 ± 0.039 | Cytotoxicity via DNA synthesis inhibition |
Case Studies
A study evaluated the compound's efficacy as an EGFR kinase inhibitor. It demonstrated a potent inhibitory effect on the kinase activity associated with cancer proliferation pathways. In vitro assays revealed that modifications to the compound's structure could enhance its potency against specific cancer types .
Another case study focused on its interaction with DHFR. The compound's high affinity for DHFR was confirmed through competitive binding assays, indicating its potential as a therapeutic agent in treating cancers reliant on folate metabolism for growth and survival .
Comparison with Related Compounds
When compared to similar compounds such as Palbociclib and Dilmapimod, this compound stands out due to its unique substitution pattern that enhances its selectivity and reduces side effects commonly associated with other inhibitors. This specificity may lead to fewer histamine-related side effects compared to other drugs in the same class .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine or pyrimidine precursors. For example, reductive amination with aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of Raney Ni (70%) and acetic acid is a common strategy . Key parameters include:
- Solvents : Ethanol or acetic acid under reflux (70–100°C).
- Catalysts : Pd₂dba₃ or X-Phos for Buchwald-Hartwig amination .
- Yields : 60–70% after purification via silica gel chromatography (gradient elution with CHCl₃/MeOH) .
- Data Table :
Precursor | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
2,4-Diaminopyridine derivatives | Raney Ni | AcOH | 65–70 | |
6-Nitro intermediates | LiHMDS/Pd₂dba₃ | THF | 60–65 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (δ 5.5–6.0 ppm). For example, the 2,4-diamine protons appear as broad singlets .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₂₄N₆O₂: 477.20 g/mol) .
- TLC : Monitor Rf values (e.g., 0.48–0.58 in CHCl₃/MeOH 10:1) .
Advanced Research Questions
Q. How do the 4-methoxyphenyl substituents at positions 6 and 7 influence kinase inhibition selectivity and potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-methoxy groups enhance π-π stacking with kinase ATP-binding pockets (e.g., FAK, eEF-2K). Methylation at these positions improves metabolic stability compared to halogenated analogs .
- Comparative Data :
Substituent (R6/R7) | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) |
---|---|---|---|
4-OCH₃/4-OCH₃ | eEF-2K | 420 | >50× (vs. CDK2) |
2-CH₃/5-OCH₃ | FAK | 930 | 10× (vs. VEGFR2) |
Data adapted from |
Q. What in silico strategies are employed to predict binding modes to eukaryotic elongation factor-2 kinase (eEF-2K)?
- Methodological Answer :
- Homology Modeling : Use SWISS-MODEL or MODELLER to generate eEF-2K structures based on templates like PDB 2FZJ .
- Molecular Docking : Glide SP/XP protocols (Schrödinger) with OPLS4 force field. Key interactions include hydrogen bonds with Glu98 and hydrophobic contacts with Leu102 .
- MD Simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
Q. How can contradictions in biological activity data across cell lines (e.g., MDA-MB-231 vs. MCF-7) be systematically resolved?
- Methodological Answer :
- Dose-Response Profiling : Test compound in 3D spheroid vs. monolayer cultures to account for tumor microenvironment effects .
- Pathway Analysis : Use phospho-proteomics (LC-MS/MS) to quantify AMPK/mTOR signaling modulation, which may vary by cell line .
- Metabolic Stability Assays : Compare hepatic microsomal clearance rates (e.g., human vs. mouse) to identify species-specific discrepancies .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for the same kinase target?
- Methodological Answer :
- Assay Conditions : ATP concentrations (1 mM vs. 10 μM) critically impact IC₅₀ due to competitive binding. Normalize data using Kₐₜₜ = IC₅₀ / (1 + [ATP]/Kₘ) .
- Cellular Context : Endogenous expression levels of kinases (e.g., FAK overexpression in metastatic lines) alter apparent potency .
- Compound Purity : Verify via HPLC (>98%) and LC-MS to exclude degradation products .
Propriétés
IUPAC Name |
6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-27-14-7-3-12(4-8-14)16-11-17-19(22)25-21(23)26-20(17)24-18(16)13-5-9-15(28-2)10-6-13/h3-11H,1-2H3,(H4,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMFBQLUIDWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC(=N3)N)N)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.